molecular formula C9H9BrN2O B12979138 6-bromo-7-methyl-2,3-dihydro-1H-1,8-naphthyridin-4-one

6-bromo-7-methyl-2,3-dihydro-1H-1,8-naphthyridin-4-one

Cat. No.: B12979138
M. Wt: 241.08 g/mol
InChI Key: IOCVKJIENJOFEF-UHFFFAOYSA-N
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Description

6-Bromo-7-methyl-2,3-dihydro-1H-1,8-naphthyridin-4-one is a heterocyclic compound that belongs to the class of 1,8-naphthyridines These compounds are known for their diverse biological activities and photochemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-naphthyridines, including 6-bromo-7-methyl-2,3-dihydro-1H-1,8-naphthyridin-4-one, can be achieved through several methods:

Industrial Production Methods

Industrial production methods for this compound typically involve scaling up the aforementioned synthetic routes with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized naphthyridines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-bromo-7-methyl-2,3-dihydro-1H-1,8-naphthyridin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6-bromo-7-methyl-2,3-dihydro-1H-1,8-naphthyridin-4-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and methyl groups enhances its reactivity and potential for diverse applications.

Properties

Molecular Formula

C9H9BrN2O

Molecular Weight

241.08 g/mol

IUPAC Name

6-bromo-7-methyl-2,3-dihydro-1H-1,8-naphthyridin-4-one

InChI

InChI=1S/C9H9BrN2O/c1-5-7(10)4-6-8(13)2-3-11-9(6)12-5/h4H,2-3H2,1H3,(H,11,12)

InChI Key

IOCVKJIENJOFEF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C2C(=O)CCNC2=N1)Br

Origin of Product

United States

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